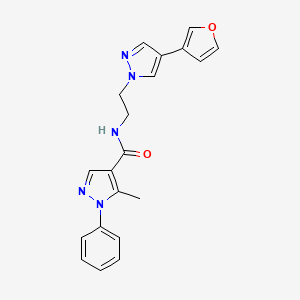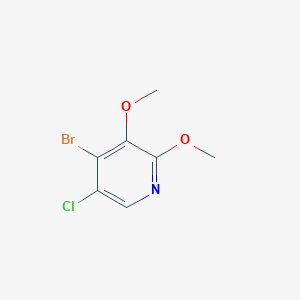
4-Bromo-5-chloro-2,3-dimethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-5-chloro-2,3-dimethoxypyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring structure . The bromo, chloro, and methoxy groups attached to the pyridine ring can potentially make this compound useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with bromo, chloro, and methoxy substituents. The exact spatial arrangement of these groups would depend on the specific synthesis process used .Chemical Reactions Analysis
As a halogenated pyridine derivative, “this compound” could potentially participate in various types of chemical reactions. For example, it might undergo nucleophilic substitution reactions at the halogen sites, or it could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, its solubility, melting point, and boiling point would be influenced by the presence and position of the bromo, chloro, and methoxy groups .科学的研究の応用
Synthesis of Polyhalogenated 4,4'-bipyridines
Polyhalogenated 4,4'-bipyridines were synthesized starting from dihalopyridines. This process involved ortholithiation of 2-chloro-5-bromopyridine using bases like LDA or t-BuLi, leading to various halogenated 4,4'-bipyridines in moderate to good yields. The structural assignment of these compounds was confirmed through X-ray diffraction analysis, showcasing the method's utility in preparing halogenated pyridine derivatives (Abboud et al., 2010).
High-Pressure Reactions with Dimethyl Acetylenedicarboxylate
2-Halogenopyridines, including bromo- and chloro-derivatives, reacted with dimethyl acetylenedicarboxylate under high pressure (10 kbar) to yield adducts. This reaction showcases the reactivity of halopyridines under conditions that enhance their nucleophilicity, leading to the formation of complex pyridine derivatives (Matsumoto et al., 1978).
Structural and Vibrational Studies of Halogeno-derivatives of 7-azaindole
Research on the structures and vibrational spectra of halogeno-derivatives of 7-azaindole provided insights into the effects of bromo- and chloro-substitutions on molecular structure. This study utilized X-ray diffraction and vibrational spectroscopy to investigate the structural characteristics and dynamics of these compounds (Morzyk-Ociepa et al., 2018).
Sequential Determination of Bromate and Chlorite by Flow Techniques
A study on the sequential determination of bromate and chlorite in water purification systems explored the kinetic behavior of reactions involving bromate and chlorite with bromine. This research highlights the analytical applications of halopyridines in environmental chemistry, focusing on water treatment and the monitoring of disinfection byproducts (Alonso-mateos et al., 2008).
Arylation via Pd-Catalyzed Suzuki Cross-Coupling
2-Bromo-4-chlorophenyl-2-bromobutanoate underwent a Pd-catalyzed Suzuki cross-coupling reaction, demonstrating the compound's utility in synthesizing heteroarylpyridine derivatives. This study provides a pathway for modifying halopyridine derivatives for potential applications in materials science and pharmaceutical chemistry (Nazeer et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-bromo-5-chloro-2,3-dimethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-6-5(8)4(9)3-10-7(6)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDQCUSMGLVXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

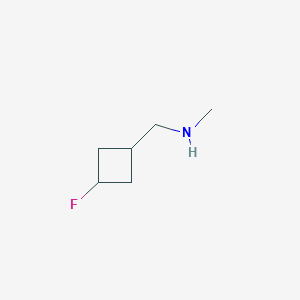
![2-Chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2979153.png)


![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2979159.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1-methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2979160.png)
![1-[3-(1,2,4-Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2979163.png)
![4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2979165.png)
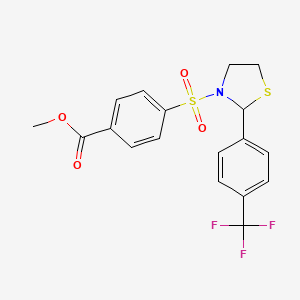

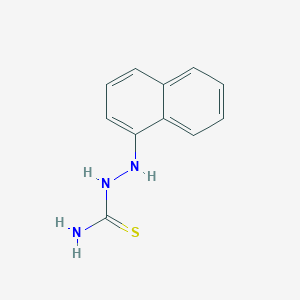

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979173.png)
